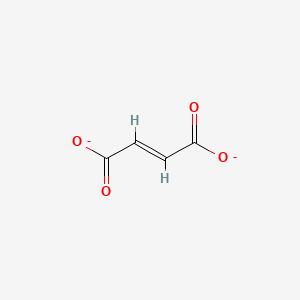

Fumarate

Description

Structure

3D Structure

Properties

CAS No. |

142-42-7 |

|---|---|

Molecular Formula |

C4H2O4-2 |

Molecular Weight |

114.06 g/mol |

IUPAC Name |

(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |

InChI Key |

VZCYOOQTPOCHFL-OWOJBTEDSA-L |

SMILES |

C(=CC(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-] |

Other CAS No. |

142-42-7 |

physical_description |

white odourless granules or leafy crystals; virtually odourless with tart acid taste |

solubility |

insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |

Origin of Product |

United States |

Foundational & Exploratory

Fumarate as an Oncometabolite: A Technical Guide for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The paradigm of cancer metabolism has shifted from viewing metabolic alterations as mere consequences of malignant transformation to recognizing them as fundamental drivers of tumorigenesis. Central to this concept is the emergence of "oncometabolites," endogenous metabolites that accumulate due to genetic mutations in metabolic enzymes and directly contribute to oncogenesis. Fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, is a prime example of such an oncometabolite. This technical guide provides an in-depth overview of the role of fumarate in cancer, focusing on the molecular mechanisms, data from key studies, and detailed experimental protocols relevant to the field.

The Biochemical Basis of Fumarate Accumulation

Fumarate's role as an oncometabolite is primarily linked to the genetic inactivation of the enzyme fumarate hydratase (FH) . FH is a tumor suppressor that catalyzes the reversible hydration of fumarate to L-malate in the mitochondrial TCA cycle and participates in other cytosolic pathways.[1][2] Germline mutations in the FH gene cause Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) , an autosomal dominant syndrome predisposing individuals to benign smooth muscle tumors of the skin and uterus, and a particularly aggressive form of type 2 papillary renal cell cancer.[2][3] In these tumors, a "second hit" somatic mutation or loss of the remaining wild-type FH allele leads to a profound deficiency in FH enzyme activity.[4]

This enzymatic block causes massive intracellular accumulation of fumarate to millimolar concentrations, which then spills over from the mitochondria into the cytosol, initiating a cascade of oncogenic events.[3][5]

Core Oncogenic Mechanisms of Fumarate

Accumulated fumarate drives cancer through two primary, interconnected mechanisms: competitive enzyme inhibition and covalent protein modification.

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Fumarate is structurally similar to α-ketoglutarate (α-KG), a crucial co-substrate for a large family of dioxygenase enzymes. High concentrations of fumarate act as a competitive inhibitor of these enzymes, leading to widespread cellular reprogramming.[1][6]

Hypoxia-Inducible Factor (HIF) Stabilization: The most well-characterized consequence of this inhibition is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] In normoxic conditions, HIF-1α is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs, also known as EGLN proteins), which requires α-KG as a co-substrate.[7][8] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-1α for proteasomal degradation.[7] By competitively inhibiting PHDs, fumarate prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen—a phenomenon known as "pseudo-hypoxia."[4][9] Activated HIF-1α then drives the transcription of genes involved in angiogenesis, metabolic reprogramming (the Warburg effect), and cell proliferation, all of which support tumor growth.[5]

Epigenetic Alterations: Fumarate also inhibits other α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., JmjC domain-containing histone demethylases and TET enzymes).[1] This inhibition leads to hypermethylation of histone and DNA, causing epigenetic silencing of tumor suppressor genes and further contributing to malignant transformation.

Covalent Modification of Proteins: Succination

Fumarate is a weak electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition. This post-translational modification is termed S-(2-succinyl)cysteine , or more commonly, succination .[10]

NRF2 Pathway Activation: A critical target of succination is the Kelch-like ECH-associated protein 1 (KEAP1).[11] KEAP1 is a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and degradation. Fumarate-induced succination of specific cysteine residues on KEAP1 disrupts this interaction, leading to the stabilization and nuclear accumulation of NRF2.[11][12] This results in the constitutive activation of the NRF2 antioxidant program, which, while protective in normal cells, can be co-opted by cancer cells to mitigate high levels of oxidative stress and promote survival and proliferation.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to fumarate's role as an oncometabolite.

| Parameter | FH-Deficient/HLRCC | Wild-Type/Control | Reference(s) |

| Intracellular Fumarate | Highly elevated (mM range) | Low / Undetectable | [3] |

| FH Enzyme Activity | <10% of control; often undetectable | Normal activity | [12] |

| HIF-1α Protein Level | Significantly increased / Stabilized | Low / Rapidly degraded | [4][5][9] |

| NRF2 Protein Level | Stabilized / Nuclear accumulation | Low / Cytosolic | [11][12] |

| Oxygen Consumption Rate (OCR) | Decreased | Normal | [3][5] |

| Extracellular Acidification Rate (ECAR) | Increased | Normal | [3][5] |

| Table 1: Cellular and Biochemical Changes in FH-Deficient Cells. This table highlights the core metabolic and signaling alterations resulting from FH loss. |

| Cancer Type | Lifetime Risk for FH Mutation Carriers | Mean Age at Diagnosis | Reference(s) |

| Renal Cell Carcinoma (RCC) | 10% - 21% | ~41 years | |

| Uterine Leiomyomas (Fibroids) | Nearly 100% of females | Often in their 20s | [3] |

| Cutaneous Leiomyomas | >70% of individuals | Often in their 20s | [3] |

| Table 2: Cancer Risk in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This table summarizes the clinical penetrance of the major manifestations of this syndrome. |

| Enzyme | Fumarate's Effect | Mechanism | K | Reference(s) |

| HIF Prolyl Hydroxylases (PHDs/EGLNs) | Inhibition | Competitive with α-Ketoglutarate | Not consistently reported | [4][7] |

| Histone/DNA Demethylases | Inhibition | Competitive with α-Ketoglutarate | Not consistently reported | |

| Table 3: Enzymatic Inhibition by Fumarate. This table details fumarate's role as a competitive inhibitor. Note: While competitive inhibition is well-established, specific K |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Fumarate accumulation due to FH loss disrupts the TCA cycle and drives oncogenesis.

References

- 1. Targeted Proteomic Quantitation of NRF2 Signaling and Predictive Biomarkers in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Reprogramming for Producing Energy and Reducing Power in Fumarate Hydratase Null Cells from Hereditary Leiomyomatosis Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGLN1 - Wikipedia [en.wikipedia.org]

- 8. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UOK 262: Fumarate Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Endogenous Fumarate Levels in Different Cell Types: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged from its canonical role in mitochondrial energy production to become recognized as a critical signaling molecule and oncometabolite. The intracellular concentration of fumarate is tightly regulated, and its accumulation, primarily due to mutations in the gene encoding fumarate hydratase (FH), has profound consequences on cellular function. This guide provides a comprehensive overview of endogenous fumarate levels across various cell types, details the experimental protocols for its quantification, and illustrates the key signaling pathways it modulates.

Data Presentation: Endogenous Fumarate Concentrations

The absolute intracellular concentration of fumarate in normal, healthy cells is maintained at low levels. However, in the context of FH deficiency, these levels can increase dramatically. The following table summarizes available quantitative data on endogenous fumarate levels. It is important to note that obtaining precise, absolute concentrations of fumarate in diverse primary human cell types is challenging, and much of the available data comes from cell lines or pathological models.

| Cell Type | Condition | Fumarate Concentration | Method | Reference |

| Human Kidney 2 (HK-2) Cells | High Glucose (25 mM) | 33.8 ± 13.3 pmol/106 cells | CE-TOF/MS & CE-QqQMS | [1] |

| Fumarate Hydratase (FH)-deficient Renal Carcinoma Cells | - | ~9-20 mM (average cellular) | Raman Microspectroscopy | [2] |

| Fumarate Hydratase (FH)-deficient Renal Carcinoma Cells (Mitochondria) | - | 37 ± 19 mM | Raman Microspectroscopy | [2] |

| Fumarate Hydratase (FH)-deficient Renal Carcinoma Cells (Cytoplasm) | - | 24 ± 13 mM | Raman Microspectroscopy | [2] |

| Fumarate Hydratase (FH)-deficient Renal Carcinoma Cells (Nucleus) | - | 9 ± 6 mM | Raman Microspectroscopy | [2] |

| Fumarate Hydratase (Fh1)-Wild-Type Mouse Kidney Cells | - | Below Limit of Detection | Raman Microspectroscopy | [2] |

| Fumarate Hydratase (FH)-diminished HEK293 Cells | - | ~13-fold increase vs. parental | GC-MS | [3] |

Fumarate Signaling Pathways

Elevated intracellular fumarate has significant downstream effects, primarily through its ability to act as a competitive inhibitor of α-ketoglutarate (αKG)-dependent dioxygenases and through a non-enzymatic reaction with cysteine residues on proteins, a process known as succination.

Fumarate-Mediated Nrf2 Activation via Keap1 Succination

Under normal conditions, the transcription factor Nrf2, a master regulator of the antioxidant response, is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Fumarate, due to its electrophilic nature, can covalently modify specific cysteine residues on Keap1. This "succination" of Keap1 leads to a conformational change that abrogates its ability to bind Nrf2, resulting in Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.[4][5][6][7]

Fumarate's Role in the DNA Damage Response

Fumarate also plays a crucial role in the DNA damage response (DDR). In the nucleus, locally generated fumarate can inhibit the activity of the αKG-dependent dioxygenase KDM2B, a histone H3 lysine (B10760008) 36 demethylase.[8][9] Inhibition of KDM2B leads to an increase in H3K36 dimethylation (H3K36me2) at the sites of DNA double-strand breaks (DSBs). This histone mark facilitates the recruitment of components of the non-homologous end joining (NHEJ) repair pathway, such as the Ku70/Ku80 heterodimer, thereby promoting DNA repair.[8][9]

Experimental Protocols

Accurate quantification of intracellular fumarate requires careful sample preparation to quench metabolism rapidly and efficient extraction, followed by sensitive analytical detection. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed.

Experimental Workflow for Fumarate Quantification

The general workflow involves cell culture, rapid quenching of metabolic activity, extraction of metabolites, and subsequent analysis by mass spectrometry.

Key Experiment 1: LC-MS/MS Quantification of Fumarate

This method offers high sensitivity and specificity for the direct analysis of organic acids without derivatization.

-

Metabolite Extraction from Adherent Cells:

-

Aspirate the cell culture medium.

-

Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular contaminants.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the culture dish to quench metabolism and lyse the cells.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a column designed for polar analytes (e.g., HILIC) is typically used.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to ensure fumarate is in its protonated form.

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient: A gradient from low to high organic phase is used to elute analytes.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

-

MRM Transition for Fumarate: The precursor ion for fumarate ([M-H]⁻) has an m/z of 115. The most common product ion for quantification results from the loss of a carboxyl group, with an m/z of 71. Therefore, the MRM transition is 115 -> 71.

-

Key Experiment 2: GC-MS Quantification of Fumarate

This method requires derivatization to make the non-volatile fumarate amenable to gas chromatography.

-

Metabolite Extraction:

-

Follow a similar quenching and extraction procedure as for LC-MS/MS, often using a methanol/water/chloroform solvent system to separate polar and non-polar metabolites. The polar (aqueous) phase containing fumarate is collected.

-

The extract is then completely dried under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

A two-step derivatization process is common for organic acids.

-

Step 1 (Methoximation): The dried extract is treated with methoxyamine hydrochloride in pyridine. This step protects keto and aldehyde groups from forming multiple derivatives during silylation.

-

Step 2 (Silylation): A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), is added to replace acidic protons (from carboxyl and hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, making the molecule volatile.

-

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is used for separation.

-

Injection: The derivatized sample is injected into the GC inlet.

-

Separation: The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry Detection: Electron ionization (EI) is used to fragment the molecules. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for identification. For quantification, selected ion monitoring (SIM) of characteristic ions of the fumarate-TMS derivative is used.

-

Conclusion

The intracellular concentration of fumarate is a critical metabolic parameter with far-reaching implications for cellular signaling, epigenetic regulation, and genome stability. While basal levels in healthy cells are kept low, pathological conditions such as FH-deficiency lead to a dramatic accumulation of this oncometabolite, driving tumorigenesis and altering cellular responses. The accurate quantification of fumarate through robust methodologies like LC-MS/MS and GC-MS is essential for understanding its diverse roles in health and disease and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other disorders.

References

- 1. Metabolomic Changes of Human Proximal Tubular Cell Line in High Glucose Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of T Cell Metabolism and Function through Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal cyst formation in Fh1-deficient mice is independent of the Hif/Phd pathway: roles for fumarate in KEAP1 succination and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Function of Fumarate Hydratase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, function, and significance of fumarate hydratase (FH). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental aspects of cellular metabolism and its implications in disease.

Discovery and Historical Context

The enzymatic activity of what is now known as fumarate hydratase (EC 4.2.1.2), or fumarase, was first described in 1930 by Mann and Woolf, who characterized the reversible hydration of fumarate to L-malate.[1] This discovery predates the full elucidation of the metabolic cycle in which it plays a pivotal role. The broader significance of this reaction became clear with the discovery of the urea (B33335) cycle in 1932 by Hans Krebs and Kurt Henseleit, and later, the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) by Hans Krebs in 1937.[2] Fumarate hydratase was subsequently identified as a key enzyme linking these two fundamental metabolic pathways.

Early research focused on isolating and characterizing the enzyme from various sources. A significant advancement in its purification was the development of affinity chromatography techniques, which allowed for the preparation of highly pure enzyme in large quantities, facilitating detailed structural and kinetic studies.[3]

Core Function and Enzymatic Mechanism

Fumarate hydratase catalyzes the reversible stereospecific hydration of fumarate to L-malate.[4] This reaction is crucial for cellular energy production as a part of the TCA cycle.[5][6] The enzyme is highly specific, only acting on the L-isomer of malate (B86768) and the trans-isomer of the C4-dicarboxylic acid (fumarate).

The enzyme exists in two isoforms in eukaryotes: a mitochondrial form and a cytosolic form, both encoded by the same gene.[4][7]

-

Mitochondrial Fumarate Hydratase: This isoform is a key component of the TCA cycle, where it facilitates the conversion of fumarate to malate, a critical step in the generation of NADH for oxidative phosphorylation.[7][8]

-

Cytosolic Fumarate Hydratase: The cytosolic isoform is involved in the metabolism of fumarate generated as a byproduct of the urea cycle and amino acid catabolism.[4][7]

The catalytic mechanism involves a carbanion intermediate.[4] The active site contains two residues that act as an acid and a base to catalyze the addition and removal of a water molecule.

Quantitative Data on Fumarate Hydratase Activity

The enzymatic activity of fumarate hydratase has been characterized under various conditions. The following tables summarize key quantitative data from different studies.

| Substrate | K_m_ Value | Organism/Source | Conditions | Reference |

| Fumarate | 41 µM | Human (recombinant) | pH 8.0, Room Temperature | [9] |

| Fumarate | 0.48 mM | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |

| Fumarate | 0.27 mM | Cyanidioschyzon merolae | pH 7.5, 52°C | |

| Fumarate | 1.3 mM | Bovine | Not specified | [10] |

| Fumarate | 0.6 mM | Arabidopsis thaliana (leaf extracts) | Not specified | [11] |

| L-Malate | 1.49 mM | Cyanidioschyzon merolae | pH 8.5, 52°C |

| Parameter | Value | Organism/Source | Conditions | Reference |

| V_max_ | 827 µM/min/mg | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |

| V_max | 1.1 µM/min | SW620 cells | Not specified | [12] |

| k_cat_ | 1900 mM/s | Thermus thermophilus | pH 8.5, 55°C, 5 mM Mg²⁺ | |

| Optimal pH | 8.5 | Thermus thermophilus | 55°C | [13] |

| Optimal pH | 7.5 (for fumarate hydration) | Cyanidioschyzon merolae | 52°C | |

| Optimal pH | 8.5 (for L-malate dehydration) | Cyanidioschyzon merolae | 52°C | |

| Optimal Temperature | 55°C | Thermus thermophilus | pH 8.5 | |

| Optimal Temperature | 52°C | Cyanidioschyzon merolae | pH 7.5 (fumarate), pH 8.5 (malate) | |

| Optimal Temperature | 88°C | Not specified | pH 7.8 | [14] |

Experimental Protocols

Purification of Fumarate Hydratase by Affinity Chromatography

This protocol is based on the method developed for the purification of pig liver fumarase.[3]

-

Preparation of Affinity Column:

-

Couple pyromellitic acid to Sepharose-4B using diaminopropanol as a spacer arm.

-

-

Sample Preparation:

-

Homogenize pig liver tissue and perform an ammonium (B1175870) sulphate precipitation (55% saturation).

-

Dialyze the precipitate against Tris-acetate buffer, pH 7.3.

-

-

Affinity Chromatography:

-

Apply the dialyzed sample to the prepared affinity column.

-

Wash the column with the Tris-acetate buffer to remove unbound proteins.

-

Elute the bound fumarate hydratase by adding L-malate to the buffer, which acts as a competitive inhibitor.

-

-

Removal of L-malate and Crystallization:

-

Remove the L-malate from the eluate by dialysis.

-

The highly purified enzyme can then be crystallized.

-

Fumarate Hydratase Activity Assay (Spectrophotometric)

This is a widely used method to determine the enzymatic activity of fumarate hydratase by monitoring the change in absorbance at 250 nm due to the formation or disappearance of the double bond in fumarate.[13]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.3).

-

Add a known concentration of the enzyme sample to the buffer.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate (e.g., 50 mM L-malate for the dehydration reaction).

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 250 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

Coupled Enzyme Assay for Fumarate Hydratase Activity

This method couples the production of malate from fumarate to the reduction of NAD⁺ by malate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.[15]

-

Reaction Mixture:

-

Prepare a reaction buffer containing:

-

Fumarate (substrate)

-

Malate dehydrogenase (coupling enzyme)

-

NAD⁺

-

-

Add the fumarate hydratase sample to the reaction mixture.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH production is proportional to the fumarate hydratase activity.

-

Signaling Pathways and Logical Relationships

Fumarate hydratase is a central enzyme that connects major metabolic pathways. The following diagrams illustrate its role in the Krebs cycle and its link to the Urea cycle.

Caption: The Krebs Cycle with Fumarate Hydratase highlighted.

Caption: Link between the Urea Cycle and the TCA Cycle via Fumarate Hydratase.

References

- 1. Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. A new purification procedure for fumarase based of affinity chromatography. Isolation and characterization of pig-liver fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fumarase - Wikipedia [en.wikipedia.org]

- 5. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

- 8. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Determination of the KM-value of the fumarase (E.C. 4.2.1.2) with bencyclan-hydrogenfumarate as the substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to Genetic Disorders of Fumarate Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of genetic disorders associated with the accumulation of fumarate, primarily focusing on Fumarate Hydratase (FH) deficiency. It covers the core genetic and biochemical principles, pathophysiological mechanisms, and the diagnostic methodologies relevant to research and therapeutic development.

Introduction to Fumarate Hydratase Deficiency

Fumarate Hydratase (FH) deficiency is a rare and severe metabolic disorder caused by mutations in the FH gene, which encodes the enzyme fumarate hydratase.[1] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] The genetic inheritance of FH deficiency is autosomal recessive, leading to a severe systemic lack of the enzyme. A distinct but related condition, Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), is an autosomal dominant cancer predisposition syndrome caused by a heterozygous germline mutation in the FH gene.[1]

The clinical presentation of autosomal recessive FH deficiency is typically severe, manifesting as neonatal or early infantile encephalopathy with profound neurological impairment, including poor feeding, seizures, and severe developmental delay.[2] In contrast, HLRCC predisposes affected individuals to the development of cutaneous and uterine leiomyomas and an aggressive form of renal cell carcinoma.[1]

The unifying biochemical hallmark of these disorders is the accumulation of fumarate in tissues and biological fluids. This accumulation disrupts cellular metabolism and initiates oncogenic signaling pathways, classifying fumarate as an "oncometabolite".

Genetics and Pathophysiology

The FH Gene and Associated Mutations

The FH gene, located on chromosome 1q43, encodes both the mitochondrial and cytosolic isoforms of fumarate hydratase. In the autosomal recessive form of FH deficiency, individuals carry biallelic pathogenic variants in the FH gene.[2] Heterozygous carriers of an FH mutation are at risk for developing HLRCC.[2]

A wide spectrum of mutations in the FH gene has been identified, including missense, nonsense, frameshift, and splice-site mutations, as well as large deletions. These mutations lead to a significant reduction or complete loss of FH enzyme activity.

Biochemical Consequences of Fumarate Accumulation

The primary consequence of FH deficiency is the disruption of the TCA cycle, leading to impaired mitochondrial respiration. The accumulation of fumarate has several downstream effects, including:

-

Competitive inhibition of α-ketoglutarate-dependent dioxygenases: Fumarate structurally mimics α-ketoglutarate and can competitively inhibit a range of enzymes that utilize it as a co-substrate. This has profound effects on cellular signaling and epigenetics.

-

Protein Succination: Fumarate can react non-enzymatically with cysteine residues on proteins in a process called succination. This post-translational modification can alter protein function and contribute to cellular dysfunction.

Key Signaling Pathways Affected

One of the most critical consequences of fumarate accumulation is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a state referred to as "pseudohypoxia". Fumarate competitively inhibits HIF prolyl hydroxylases (PHDs), which are α-ketoglutarate-dependent dioxygenases responsible for marking HIF-1α for proteasomal degradation in the presence of oxygen. The resulting stabilization of HIF-1α leads to the upregulation of genes involved in angiogenesis, glycolysis, and cell survival, promoting a pro-tumorigenic environment.

Fumarate accumulation leads to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. Fumarate succinates cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes, which can confer a survival advantage to cancer cells.

Quantitative Analysis

The accumulation of fumarate and the corresponding decrease in FH enzyme activity are key diagnostic markers. The following tables summarize the typical quantitative findings in individuals with FH deficiency and HLRCC.

Table 1: Fumarate Levels in Biological Fluids

| Analyte | Sample Type | Normal Range | Pathological Range (FH Deficiency) |

| Fumaric Acid | Urine | < 10 µmol/mmol creatinine (B1669602) | 150 - 10,000 µmol/mmol creatinine (15 to 1000-fold increase)[3] |

| Fumarate | CSF | Typically low/undetectable | Significantly elevated (specific range not well-established) |

| Fumarate | Plasma | Typically low/undetectable | Elevated (specific range not well-established) |

Table 2: Fumarate Hydratase (FH) Enzyme Activity

| Condition | Cell Type | Residual FH Activity (% of Control) |

| Severe FH Deficiency | Fibroblasts, Leukocytes | < 10% |

| Milder FH Deficiency | Fibroblasts, Leukocytes | 11% - 35% |

| HLRCC (Heterozygous) | Fibroblasts, Lymphoblasts | Typically ≤ 50% |

Diagnostic Workflow and Experimental Protocols

The diagnosis of FH deficiency and HLRCC involves a multi-faceted approach, integrating clinical findings, biochemical analysis, and genetic testing.

Fumarate Hydratase (FH) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.

Principle: L-Malate ---(Fumarase)---> Fumarate + H₂O

Materials:

-

100mM Potassium Phosphate (B84403) Buffer, pH 7.6

-

50mM L-Malic Acid solution (in phosphate buffer, pH 7.6)

-

0.1% Bovine Serum Albumin (BSA) solution

-

Cultured fibroblasts or isolated leukocytes

-

Spectrophotometer capable of reading at 240 nm

-

Quartz cuvettes

Protocol:

-

Sample Preparation:

-

Harvest cultured fibroblasts or isolate leukocytes from whole blood.

-

Homogenize or sonicate the cells in cold 50 mM potassium phosphate buffer (pH 7.5).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay and determine the total protein concentration (e.g., using a Bradford assay).

-

-

Enzyme Solution Preparation:

-

Immediately before use, dilute the cell supernatant in cold 0.1% BSA to a suitable concentration.

-

-

Assay Procedure:

-

Set up the reaction in a quartz cuvette with a 1 cm light path.

-

Add 2.9 mL of 50mM L-Malic Acid solution to the cuvette.

-

Add 0.1 mL of the prepared enzyme solution.

-

Mix by inversion and immediately place the cuvette in the spectrophotometer.

-

Record the increase in absorbance at 240 nm for 5-10 minutes at 25°C.

-

-

Calculation:

-

Determine the maximum linear rate of absorbance change per minute (ΔA₂₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of fumarate (2.44 µM⁻¹cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25°C.

-

Normalize the activity to the total protein concentration of the sample (Units/mg protein).

-

FH Gene Sequencing

Molecular genetic testing is the gold standard for confirming a diagnosis of FH deficiency or HLRCC.

Principle: Next-Generation Sequencing (NGS) allows for the simultaneous sequencing of the entire coding region and exon-intron boundaries of the FH gene to identify pathogenic variants. Sanger sequencing is used to confirm variants identified by NGS and for targeted analysis in family members.

Methodology Overview (NGS):

-

DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or cultured fibroblasts.

-

Library Preparation:

-

Fragment the genomic DNA.

-

Ligate sequencing adapters to the DNA fragments.

-

Use a targeted capture method (e.g., hybrid capture probes) to enrich for the FH gene and other relevant genes.

-

-

Sequencing:

-

Perform massively parallel sequencing on an NGS platform (e.g., Illumina).

-

-

Data Analysis (Bioinformatics):

-

Align the sequencing reads to the human reference genome.

-

Call variants (single nucleotide variants, insertions, deletions) within the FH gene.

-

Annotate and filter variants based on population frequency, predicted effect on the protein, and clinical significance.

-

Analyze for copy number variations to detect large deletions or duplications.

-

-

Confirmation:

-

Confirm pathogenic or likely pathogenic variants using Sanger sequencing.

-

Immunohistochemistry (IHC) for FH and S-(2-succino)cysteine (2SC)

IHC is a crucial tool for diagnosing HLRCC-associated tumors, which are characterized by the loss of FH protein expression and the accumulation of 2SC, a marker of protein succination.

Principle: Antibodies are used to detect the presence or absence of the FH protein and the presence of 2SC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol for FFPE Tissue:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (3 changes, 5 minutes each).

-

Transfer through graded alcohols (100%, 95%, 70%) to rehydrate the tissue (2 changes each, 5-10 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by boiling slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Block:

-

Incubate sections in 0.3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.

-

Wash slides with a wash buffer (e.g., PBS).

-

-

Blocking:

-

Incubate sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (anti-FH or anti-2SC) at the optimal dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the sections through graded alcohols and xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Interpretation:

-

FH-deficient tumors: Will show a loss of FH staining (negative) in tumor cells compared to the positive staining in surrounding normal tissue.

-

2SC: Will show strong nuclear and cytoplasmic staining (positive) in tumor cells.[4][5]

Conclusion and Future Directions

The understanding of genetic disorders related to fumarate accumulation has evolved significantly, revealing the profound impact of a single metabolic enzyme on cellular signaling, epigenetic regulation, and oncogenesis. The diagnostic tools outlined in this guide, from biochemical assays to advanced molecular techniques, are essential for the accurate identification of affected individuals. For drug development professionals, the distinct molecular signatures of these disorders, particularly the reliance on pathways such as HIF-1α and Nrf2, present unique therapeutic vulnerabilities that are ripe for exploration. Future research will likely focus on targeted therapies that can exploit these metabolic and signaling dependencies, offering hope for more effective treatments for these devastating conditions.

References

- 1. Fumarase Activity Assay Kit (Colorimetric) (ARG82158) - arigo Biolaboratories [arigobio.com]

- 2. fortislife.com [fortislife.com]

- 3. cd-genomics.com [cd-genomics.com]

- 4. DNA sequencing in familial hypercholesterolaemia: the next generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kidneycareuk.org [kidneycareuk.org]

The Role of Fumarate in Hypoxia-Induced Signaling: An Oncometabolite's Influence on Gene Regulation and Epigenetics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypoxia, or low oxygen availability, is a critical feature of the tumor microenvironment and a key driver of cancer progression. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Traditionally, HIF stabilization is understood to be a direct consequence of reduced oxygen, which inhibits the prolyl hydroxylase domain enzymes (PHDs) responsible for its degradation. However, emerging evidence has illuminated a crucial link between cellular metabolism and hypoxia signaling pathways. This whitepaper provides an in-depth technical guide on the role of the Krebs cycle metabolite, fumarate, as a potent signaling molecule that directly influences HIF stability and epigenetic landscapes, even under normoxic conditions. Inactivation of the enzyme fumarate hydratase (FH) leads to fumarate accumulation, which competitively inhibits PHDs and other 2-oxoglutarate-dependent dioxygenases, thereby initiating a "pseudohypoxic" state that promotes tumorigenesis. Understanding this mechanism offers novel therapeutic avenues for cancers characterized by metabolic dysregulation.

The Core Mechanism: Fumarate-Induced HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for degradation. This process is mediated by a class of enzymes called HIF prolyl hydroxylases (PHDs).[1] PHDs utilize oxygen and 2-oxoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on HIF-1α.[2][3] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-1α for rapid proteasomal degradation.[2][3][4]

In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity, leading to the stabilization and accumulation of HIF-1α.[5] Stabilized HIF-1α translocates to the nucleus, dimerizes with its partner HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, activating a broad transcriptional program that facilitates adaptation to low oxygen.[6] This program includes genes involved in angiogenesis, metabolic reprogramming (glycolysis), cell survival, and invasion.[2][7]

A similar stabilization of HIF-1α can occur in the presence of oxygen, a phenomenon termed "pseudohypoxia".[7][8][9] This is prominently observed in cancers with mutations in the gene encoding the Krebs cycle enzyme fumarate hydratase (FH), such as in Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[10][11] Inactivation of FH leads to a significant accumulation of its substrate, fumarate.[3][8] Due to its structural similarity to 2-oxoglutarate, fumarate acts as a competitive inhibitor of PHDs.[3][4][10] By occupying the 2-oxoglutarate binding site, fumarate inhibits PHD activity, preventing HIF-1α hydroxylation and subsequent degradation, thereby mimicking a hypoxic state.[3][8][10]

The Broader Epigenetic Landscape: Fumarate as a Global Regulator

The inhibitory action of fumarate extends beyond PHDs to a broader superfamily of 2-oxoglutarate-dependent dioxygenases that play critical roles in epigenetic regulation.[8] This includes the Ten-Eleven Translocation (TET) enzymes, which are responsible for DNA demethylation, and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl groups from histones.[2][12][13]

By inhibiting these enzymes, fumarate accumulation can induce widespread epigenetic alterations:

-

DNA Hypermethylation: Inhibition of TET enzymes by fumarate prevents the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation.[12][14] This can lead to hypermethylation of CpG islands in gene promoters, resulting in transcriptional silencing of tumor suppressor genes.

-

Histone Hypermethylation: Fumarate-mediated inhibition of KDMs leads to an increase in histone methylation marks, such as H3K27me3, which are typically associated with transcriptionally repressed chromatin.[8]

These epigenetic changes have profound functional consequences. For instance, fumarate has been shown to elicit an epithelial-to-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis.[13] This is achieved by inhibiting TET-mediated demethylation of a regulatory region of the antimetastatic miR-200 microRNA cluster, leading to its silencing and the subsequent expression of EMT-related transcription factors.[13]

References

- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. binasss.sa.cr [binasss.sa.cr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Renal cell carcinoma - Wikipedia [en.wikipedia.org]

- 12. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fumarate is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Fumarate in DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle metabolite fumarate has emerged as a critical modulator of DNA damage repair (DDR) pathways, exhibiting a paradoxical role that is dependent on its concentration and cellular context. In physiological settings, locally produced fumarate is essential for the efficient repair of DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway. It achieves this by inhibiting the histone demethylase KDM2B, leading to an accumulation of H3K36me2 at the break site and facilitating the recruitment of the NHEJ machinery. Conversely, in pathological states such as Fumarate Hydratase (FH)-deficient cancers, the accumulation of high levels of fumarate acts as an oncometabolite, suppressing the Homologous Recombination (HR) pathway. This is mediated through the inhibition of the KDM4 family of histone demethylases, resulting in aberrant H3K9 hypermethylation and impaired recruitment of HR factors. This "BRCAness" phenotype in FH-deficient tumors opens a therapeutic window for treatment with PARP inhibitors. This guide provides an in-depth technical overview of the molecular mechanisms underpinning fumarate's involvement in DNA repair, detailed experimental protocols for studying these phenomena, and a summary of key quantitative data.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex network of DNA damage response (DDR) pathways to detect and repair various types of DNA lesions. Two major pathways for the repair of highly cytotoxic DNA double-strand breaks (DSBs) are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice between these pathways is tightly regulated and crucial for maintaining genomic stability.

Recent discoveries have unveiled a surprising link between cellular metabolism and DNA repair, with several Krebs cycle intermediates, termed oncometabolites, playing significant roles in modulating DDR pathways. Fumarate, a key intermediate in the Krebs cycle, has been identified as a potent modulator of histone and DNA demethylases, thereby influencing chromatin structure and the recruitment of DNA repair factors. This guide will explore the multifaceted role of fumarate in DNA damage repair, providing a comprehensive resource for researchers in the field.

Fumarate's Pro-Repair Role in Non-Homologous End Joining (NHEJ)

Under normal physiological conditions, fumarate plays a crucial role in promoting the NHEJ pathway for the repair of DSBs. This process is initiated by the recruitment of the enzyme fumarase to the site of DNA damage.

The Signaling Pathway

Upon induction of a DSB, for instance by ionizing radiation, the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) phosphorylates nuclear fumarase (FH).[1][2][3] This phosphorylation event facilitates the recruitment of fumarase to the DSB, where it locally converts malate (B86768) to fumarate, leading to a localized increase in fumarate concentration.[1][2][4][5] This locally generated fumarate then acts as a competitive inhibitor of the α-ketoglutarate-dependent histone demethylase KDM2B (also known as FBXL10).[1][3][6] The inhibition of KDM2B results in an accumulation of dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) at the DSB site.[1][3][6] This histone mark serves as a docking site for the Ku70/Ku80 heterodimer, a critical component of the NHEJ machinery, thereby promoting the repair of the DSB.[1][3]

References

- 1. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HR and NHEJ DNA repair assay [bio-protocol.org]

- 3. ccr.cancer.gov [ccr.cancer.gov]

- 4. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A combination of Class-I fumarases and metabolites (α-ketoglutarate and fumarate) signal the DNA damage response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Fumarate: An In-Depth Technical Guide on its Dual Role as an Intracellular and Extracellular Signal

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Fumarate, a well-established intermediate of the mitochondrial Krebs cycle, has emerged as a critical signaling molecule with a distinct dual role. Intracellularly, its accumulation under pathological conditions, such as fumarate hydratase (FH) deficiency, positions it as an oncometabolite that profoundly alters cellular signaling through protein succination and competitive enzyme inhibition. These modifications drive pro-oncogenic pathways, including the activation of the Nrf2 antioxidant response and the stabilization of hypoxia-inducible factor (HIF-1α). Extracellularly, fumarate derivatives act as receptor agonists, modulating immune responses through the G protein-coupled receptor HCAR2. This guide provides a comprehensive technical overview of these dual signaling functions, presenting key quantitative data, detailed experimental protocols, and visual pathways to support research and therapeutic development in oncology, immunology, and metabolic diseases.

Chapter 1: The Intracellular Signaling Landscape of Fumarate

Under normal physiological conditions, intracellular fumarate concentrations are tightly regulated. However, in contexts such as hereditary leiomyomatosis and renal cell carcinoma (HLRCC), caused by mutations in the FH gene, or during ischemia-reperfusion events, fumarate can accumulate to millimolar concentrations.[1] This accumulation transforms fumarate from a simple metabolite into a potent intracellular signaling agent through two primary mechanisms.

Covalent Modification: Protein Succination and Nrf2 Activation

Fumarate is an electrophile that can react non-enzymatically with the thiol groups of cysteine residues in proteins via a Michael addition. This irreversible post-translational modification is termed "succination".[2] A critical target of succination is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Succination of key cysteine residues on KEAP1 disrupts its ability to target Nrf2 for ubiquitination and proteasomal degradation. This leads to the stabilization and nuclear translocation of Nrf2, which then drives the transcription of a suite of antioxidant and cytoprotective genes.[3] While this pathway is protective in some contexts, its chronic activation in cancer cells can promote survival and resistance to therapy.

Competitive Enzyme Inhibition: Pseudohypoxia and Epigenetic Remodeling

High levels of fumarate, due to its structural similarity to α-ketoglutarate (2-oxoglutarate), act as a competitive inhibitor of numerous 2-oxoglutarate-dependent dioxygenases.

-

HIF Prolyl Hydroxylases (PHDs): By inhibiting PHDs, fumarate prevents the hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] This prevents its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to HIF-1α stabilization and the activation of hypoxic gene expression even under normoxic conditions—a state known as "pseudohypoxia".[4] This metabolic rewiring promotes angiogenesis and glycolysis, supporting tumor growth.

-

TET Dioxygenases and Histone Demethylases: Fumarate also inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. Inhibition of these epigenetic modifiers leads to widespread DNA and histone hypermethylation, causing transcriptional silencing of key genes, including tumor suppressors and microRNAs that regulate the epithelial-to-mesenchymal transition (EMT).

Chapter 2: Fumarate as an Extracellular Signal

The signaling role of fumarate extends beyond the cell membrane, primarily through the action of its ester derivatives, such as dimethyl fumarate (DMF) and diroximel fumarate. These orally administered prodrugs are rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into the active metabolite, monomethyl fumarate (MMF).[3] MMF functions as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a Gαi protein-coupled receptor expressed on various immune cells, including neutrophils, macrophages, and microglia.[5][6]

The HCAR2 Signaling Pathway

Activation of HCAR2 by MMF initiates a signaling cascade with potent immunomodulatory effects.[5]

-

Receptor Binding: MMF binds to the HCAR2 receptor.

-

Gαi Activation: This triggers the dissociation of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase by the Gαi subunit.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).

-

Downstream Effects: The consequences of reduced cAMP are cell-type specific but often converge on the suppression of pro-inflammatory pathways. In microglia, for instance, HCAR2 activation leads to the engagement of the AMPK-Sirt1 axis, which results in the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[6] This shifts activated microglia from a pro-inflammatory to a more neuroprotective phenotype.

This extracellular signaling pathway is the basis for the therapeutic efficacy of fumarate-based drugs in treating autoimmune conditions like multiple sclerosis and psoriasis.

Chapter 3: Quantitative Data Presentation

The signaling activity of fumarate is highly dependent on its concentration and its affinity for various molecular targets. The following tables summarize key quantitative parameters.

Table 1: Fumarate Concentrations in Physiological and Pathological States

| Condition | Tissue / Cell Type | Fumarate Concentration | Citation(s) |

| Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | Cultured Cells | ~10 mM | [1] |

| Fh1-deficient MEFs | Cultured Cells | 8.9 fmol/cell | [4] |

| FH-diminished Human Cells | Cultured Cells | ~13-fold increase vs WT | [7] |

| Normal Physiological (low micromolar) | General (estimated) | < 100 µM | [1] |

| Extracellular (Apoptotic/Necrotic Renal Cells) | Cell Culture Supernatant | Significantly Increased | [8] |

Table 2: Key Kinetic and Binding Constants for Fumarate and its Derivatives

| Molecule | Target | Parameter | Value | Citation(s) |

| Fumarate | HIF Prolyl Hydroxylases (PHDs) | Kᵢ | 50 - 80 µM | [4] |

| Fumarate | TET Dioxygenases | IC₅₀ | ~400 - 500 µM | |

| Monomethyl Fumarate (MMF) | HCAR2 Receptor | EC₅₀ | ~5 - 15 µM | [5] |

| Niacin (for comparison) | HCAR2 Receptor | EC₅₀ | 0.06 - 0.25 µM |

Chapter 4: Key Experimental Protocols

Investigating the dual signaling roles of fumarate requires a combination of metabolomic, proteomic, and cellular biology techniques.

Protocol: Detection of Protein Succination by Mass Spectrometry

This protocol provides a workflow for identifying proteins succinated by fumarate and mapping the specific cysteine modification sites.

-

Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

-

Protein Reduction and Alkylation: Reduce protein disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. Alkylate free thiols (non-succinated cysteines) with an alkylating agent like iodoacetamide (B48618) (IAM) or 4-vinylpyridine (B31050) in the dark.

-

Protein Digestion: Perform in-solution or in-gel digestion of proteins into peptides using sequencing-grade trypsin overnight at 37°C.

-

Peptide Desalting: Desalt the peptide mixture using C18 StageTips or Sep-Pak columns to remove contaminants.

-

Enrichment (Optional but Recommended): For complex samples, enrich for succinated peptides using an antibody specific for S-(2-succinyl)cysteine (2SC).

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

-

Use a data-dependent acquisition (DDA) method to fragment the most abundant peptides.

-

The succination modification adds +116.011 Da to the mass of a cysteine residue.

-

-

Data Analysis: Use database search software (e.g., MaxQuant, Mascot) to identify peptides and proteins. Search for the 2SC modification (+116.011 Da) on cysteine as a variable modification. Manually validate the MS/MS spectra of identified succinated peptides.

Protocol: Assessing Nrf2 Pathway Activation by Western Blot

This protocol quantifies changes in Nrf2 protein levels and its translocation to the nucleus upon stimulation (e.g., by MMF treatment or in FH-deficient cells).

-

Cell Culture and Treatment: Plate cells and treat with the compound of interest (e.g., MMF) for various time points (e.g., 2, 4, 8 hours). Include a vehicle-treated control.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Lyse the plasma membrane using a Dounce homogenizer or by adding a mild detergent (e.g., NP-40).

-

Centrifuge at low speed (~3,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet, then lyse it using a high-salt nuclear extraction buffer to release nuclear proteins. Centrifuge at high speed (~16,000 x g) to clarify the nuclear lysate.

-

-

Protein Quantification: Determine the protein concentration for both cytoplasmic and nuclear fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies:

-

Anti-Nrf2 (for both fractions)

-

Anti-Lamin B1 (nuclear loading control)

-

Anti-GAPDH or α-Tubulin (cytoplasmic loading control)

-

Anti-HO-1 (downstream target, use total cell lysate)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize Nrf2 levels to the respective loading control for each fraction to confirm nuclear translocation.

References

- 1. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The glycolytic shift in fumarate-hydratase-deficient kidney cancer lowers AMPK levels, increases anabolic propensities and lowers cellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperpolarized [1,4-13C]fumarate imaging detects microvascular complications and hypoxia mediated cell death in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Consequences of Elevated Cellular Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is emerging as a critical signaling molecule with profound implications for cellular function and disease. Under normal physiological conditions, fumarate is rapidly converted to malate (B86768) by the enzyme fumarate hydratase (FH). However, in certain pathological states, most notably in cancers associated with FH deficiency such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), cellular fumarate levels can become dramatically elevated.[1][2] This accumulation transforms fumarate into an oncometabolite, a metabolite that directly contributes to tumorigenesis.[1][3] This technical guide provides an in-depth exploration of the multifaceted consequences of elevated cellular fumarate, focusing on its impact on signaling pathways, post-translational modifications, and metabolic reprogramming.

Core Pathophysiological Mechanism: Fumarate Hydratase Inactivation

The primary driver of pathological fumarate accumulation is the genetic inactivation of the tumor suppressor gene FH.[2] Germline mutations in FH predispose individuals to HLRCC, characterized by the development of benign smooth muscle tumors of the skin and uterus, and an aggressive form of papillary renal cell carcinoma.[4] The loss of FH activity disrupts the TCA cycle, leading to a significant build-up of fumarate within the mitochondria and cytosol.[1]

Data Presentation: The Quantitative Impact of Elevated Fumarate

The accumulation of fumarate triggers a cascade of molecular events. The following tables summarize key quantitative data from studies investigating the effects of elevated fumarate.

| Parameter | Cell/Tissue Type | Fold Change (FH-deficient vs. Wild-type) | Reference |

| Intracellular Fumarate | Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | ~100-fold increase | [1] |

| Protein Succination (2SC levels) | FH-deficient tumors | Significantly elevated | [5] |

| HIF-1α protein levels | FH-inhibited cells | Upregulated | [6] |

| Heme Oxygenase-1 (HO-1) protein levels (Nrf2 target) | Human Retinal Endothelial Cells (HREC) treated with Dimethyl Fumarate (DMF) | Increased | [7] |

| Intracellular Reactive Oxygen Species (ROS) | HREC treated with DMF | Decreased | [7] |

Table 1: Quantitative Changes Associated with Elevated Fumarate

| Enzyme/Process | Effect of Fumarate | Mechanism | Reference |

| Prolyl Hydroxylases (PHDs) | Inhibition | Competitive inhibition with α-ketoglutarate | [1][8] |

| α-ketoglutarate-dependent dioxygenases (e.g., KDM, TET) | Inhibition | Competitive inhibition with α-ketoglutarate | [1][9] |

| Succinate Dehydrogenase (SDH) | Inhibition | Competitive inhibition | [2] |

| Kelch-like ECH-associated protein 1 (Keap1) | Inactivation | Succination of cysteine residues | [5] |

| PTEN | Suppression | Succination of cysteine residues | [2] |

Table 2: Enzymatic and Protein Targets of Fumarate

Key Signaling Pathways Dysregulated by Elevated Fumarate

Elevated fumarate acts as a potent signaling molecule, primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases and through a non-enzymatic post-translational modification known as protein succination.

HIF-1α Stabilization and Pseudohypoxia

Under normoxic conditions, Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[8] Fumarate, due to its structural similarity to α-ketoglutarate, acts as a competitive inhibitor of PHDs.[1][6][8] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels—a phenomenon termed "pseudohypoxia".[1][10] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumorigenesis.[8][11]

References

- 1. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fumarate is an epigenetic modifier that elicits epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Oncometabolites: linking altered metabolism with cancer [jci.org]

- 6. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Fumarate as a Signaling Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once viewed primarily as an intermediate in the Krebs cycle, fumarate is now recognized as a critical signaling molecule, or "oncometabolite," that plays a significant role in various cellular processes, particularly in the context of cancer and inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the emerging signaling roles of fumarate, detailing the molecular mechanisms through which it exerts its effects. We will explore its impact on key cellular pathways, including hypoxia-inducible factor (HIF) signaling, the antioxidant response mediated by Nrf2, and epigenetic regulation. This guide also provides detailed experimental protocols for studying fumarate's signaling functions and presents key quantitative data in a structured format to facilitate understanding and further research in this rapidly evolving field.

Introduction: Fumarate Beyond the Krebs Cycle

Fumarate is a dicarboxylic acid that serves as an intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where it is reversibly converted to L-malate by the enzyme fumarate hydratase (FH).[4][5] In healthy cells, intracellular fumarate concentrations are tightly regulated. However, in certain pathological conditions, most notably in the genetic cancer syndrome Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), inactivating mutations in the FH gene lead to a massive accumulation of intracellular fumarate.[2][3][6][7] This accumulation drives a cascade of signaling events that contribute to tumorigenesis, establishing fumarate as a bona fide oncometabolite.[2][3][8][9]

The signaling functions of fumarate are primarily attributed to its electrophilic nature. The double bond in fumarate can react non-enzymatically with the thiol groups of cysteine residues in proteins, a post-translational modification known as succination .[6][10] This irreversible modification can alter protein structure and function, thereby impacting a multitude of cellular pathways.[10] Furthermore, fumarate can act as a competitive inhibitor of various α-ketoglutarate (α-KG)-dependent dioxygenases, which play crucial roles in epigenetic regulation and hypoxia signaling.[2][3][4]

Fumarate Signaling Pathways

The Hypoxia-Inducible Factor (HIF) Pathway

One of the most well-characterized signaling roles of fumarate is its ability to stabilize the hypoxia-inducible factor (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen levels.[4][11]

-

Mechanism of Action: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][11] Accumulated fumarate competitively inhibits PHDs, preventing HIF-1α hydroxylation and leading to its stabilization and accumulation even in the presence of oxygen, a state often referred to as "pseudohypoxia".[2][11][12] Additionally, fumarate can promote HIF-1α transcription through the noncanonical activation of NF-κB signaling via Tank binding kinase 1 (TBK1).[13]

-

Downstream Effects: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and progression.[4]

The Nrf2 Antioxidant Pathway

Fumarate is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.

-

Mechanism of Action: Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. KEAP1 is a cysteine-rich protein. Fumarate can succinate (B1194679) specific cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction.[6] This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus.

-

Downstream Effects: In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. This provides a survival advantage to cancer cells by helping them cope with high levels of oxidative stress.[2]

Epigenetic Modifications

Fumarate can profoundly alter the epigenetic landscape of cells by inhibiting α-KG-dependent dioxygenases involved in DNA and histone demethylation.[9][14]

-

Mechanism of Action:

-

DNA Demethylation: The Ten-Eleven Translocation (TET) enzymes are α-KG-dependent dioxygenases that initiate DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). Fumarate competitively inhibits TET enzymes, leading to hypermethylation of DNA.[9][14]

-

Histone Demethylation: Histone lysine (B10760008) demethylases (KDMs) of the Jumonji C (JmjC) domain-containing family are also α-KG-dependent dioxygenases. Fumarate inhibits these enzymes, resulting in the accumulation of repressive histone methylation marks.

-

-

Downstream Effects: These fumarate-induced epigenetic alterations can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways. For example, fumarate-mediated inhibition of TETs can suppress the expression of the anti-metastatic microRNA cluster miR-200, promoting an epithelial-to-mesenchymal transition (EMT), a process associated with cancer invasion and metastasis.[14][15]

Quantitative Data

The following tables summarize key quantitative data related to fumarate's signaling roles.

Table 1: Fumarate Concentrations in FH-Deficient Cells

| Cell Type/Tissue | Condition | Fumarate Concentration | Reference |

| Fh1-deficient Mouse Embryonic Fibroblasts (MEFs) | -/- | ~8-10 fmol/cell | [2] |

| Wild-type MEFs | +/+ | Not detectable | [2] |

| FH-deficient UOK262 renal cancer cells | - | ~700 µM | [13] |

Table 2: Fumarate as an Inhibitor of α-KG-Dependent Dioxygenases

| Enzyme | Type | Inhibition Mechanism | Significance |

| Prolyl Hydroxylases (PHDs) | α-KG-dependent dioxygenase | Competitive inhibition | HIF-1α stabilization, pseudohypoxia |

| TET Enzymes | α-KG-dependent dioxygenase | Competitive inhibition | DNA hypermethylation, gene silencing |

| Histone Lysine Demethylases (KDMs) | α-KG-dependent dioxygenase | Competitive inhibition | Histone hypermethylation, altered gene expression |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fumarate signaling.

Measurement of Intracellular Fumarate

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Metabolite Extraction:

-

Wash cultured cells with ice-cold phosphate-buffered saline (DPBS).

-

Add cold methanol (B129727) (-80°C) containing an internal standard (e.g., 10 µM ribitol) to the culture dish.

-

Scrape and collect the cells.

-

Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and water.

-

Collect the aqueous layer containing polar metabolites and dry it using an evaporator.[16]

-

-

Derivatization:

-

Dissolve the dried sample in methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

-

Add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups, making the metabolites volatile for GC analysis.[16]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the metabolites on a suitable capillary column.

-

Detect and quantify the metabolites based on their mass spectra and retention times, using the internal standard for normalization.

-

Detection of Protein Succination

Method: Western Blotting using a pan-succinyl-lysine or anti-2SC antibody.

Protocol:

-

Sample Preparation:

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and denature by boiling.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for succinated lysine residues (pan-succinyl-lysine antibody) or S-(2-succino)cysteine (anti-2SC antibody).[18][19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[17]

-

Fumarase Activity Assay

Method: Colorimetric Assay

Principle: This assay measures the conversion of fumarate to L-malate, which is then oxidized by malate (B86768) dehydrogenase, leading to the reduction of a tetrazolium salt (MTT) to a colored product. The rate of color formation is proportional to the fumarase activity.[20][21][22]

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates.

-

Centrifuge to remove insoluble material.

-

-

Assay Reaction:

-

Prepare a reaction mix containing assay buffer, NAD, MTT, and malate dehydrogenase.

-

Add the sample to the reaction mix in a 96-well plate.

-

Initiate the reaction by adding the fumarate substrate.

-

-

Measurement:

-

Calculation:

-